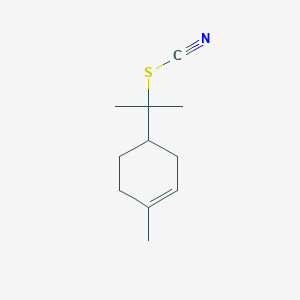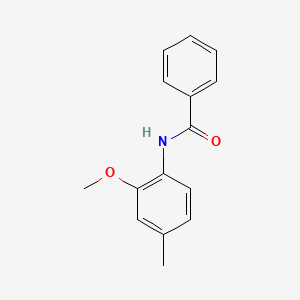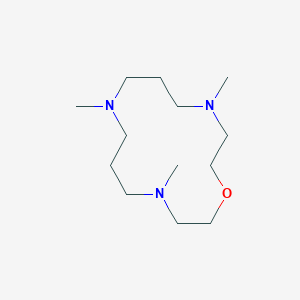![molecular formula C13H14O2 B14266070 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one CAS No. 134791-41-6](/img/structure/B14266070.png)
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentanone ring substituted with a methoxyphenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 2-methoxybenzaldehyde with cyclopentanone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
2,6-Bis(4-methoxybenzylidene)cyclohexanone: This compound has a similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Another structurally related compound with a cyclohexanone ring and methyl substituents.
Uniqueness
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
134791-41-6 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-[(2-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8-9H,4,6-7H2,1H3 |
InChI 键 |
UQFVAGXCGYNBRC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C=C2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)





![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)




![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


